molecular formula C22H24N2O5 B12171851 3,4,5-trimethoxy-N-[2-methoxy-5-methyl-4-(1H-pyrrol-1-yl)phenyl]benzamide

3,4,5-trimethoxy-N-[2-methoxy-5-methyl-4-(1H-pyrrol-1-yl)phenyl]benzamide

Cat. No.: B12171851
M. Wt: 396.4 g/mol
InChI Key: GHQJSJNTODYTCK-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-[2-methoxy-5-methyl-4-(1H-pyrrol-1-yl)phenyl]benzamide is a synthetic organic compound that features a trimethoxyphenyl group, a methoxy-methyl-pyrrole moiety, and a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-[2-methoxy-5-methyl-4-(1H-pyrrol-1-yl)phenyl]benzamide typically involves the following steps:

    Formation of the Trimethoxybenzoyl Chloride: This is achieved by reacting 3,4,5-trimethoxybenzoic acid with thionyl chloride.

    Coupling with Pyrrole Derivative: The trimethoxybenzoyl chloride is then reacted with a pyrrole derivative in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods

For industrial-scale production, the process may involve:

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-[2-methoxy-5-methyl-4-(1H-pyrrol-1-yl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized under strong oxidative conditions.

    Reduction: The carbonyl group in the benzamide can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Sodium hydride or other strong bases in aprotic solvents.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,4,5-trimethoxy-N-[2-methoxy-5-methyl-4-(1H-pyrrol-1-yl)phenyl]benzamide has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of tubulin polymerization, which disrupts microtubule dynamics essential for cell division. It also interacts with other molecular targets such as heat shock protein 90 (Hsp90) and thioredoxin reductase (TrxR), leading to apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5-trimethoxy-N-[2-methoxy-5-methyl-4-(1H-pyrrol-1-yl)phenyl]benzamide is unique due to its combination of a trimethoxyphenyl group and a pyrrole moiety, which provides a distinct mechanism of action and potential for diverse biological activities .

Biological Activity

3,4,5-trimethoxy-N-[2-methoxy-5-methyl-4-(1H-pyrrol-1-yl)phenyl]benzamide is a complex organic compound that belongs to the class of benzamides. It features a unique structure characterized by three methoxy groups and a pyrrole moiety, which enhances its potential for biological activity, particularly in medicinal chemistry and pharmacology. This compound has garnered attention for its inhibitory effects on various biological targets associated with cancer progression.

Chemical Structure and Properties

  • Molecular Formula : C22H24N2O5
  • Molecular Weight : 396.4 g/mol

The presence of methoxy groups at the 3, 4, and 5 positions on the aromatic ring aids in its chemical properties, while the pyrrole ring contributes to its interaction with biological targets.

Anticancer Properties

Research indicates that this compound exhibits significant biological activity as an anticancer agent. Key findings include:

  • Inhibition of Enzymes : The compound acts as an inhibitor of carbonic anhydrase and the Wnt/β-catenin signaling pathway, both crucial in tumor growth and metastasis.
  • Multidrug Resistance : It has shown potent activity against multidrug-resistant cancer cells, suggesting its potential as a therapeutic agent in oncology.

The compound's mechanism involves binding to proteins involved in cancer progression. Interaction studies have demonstrated effective binding to target proteins, which is essential for its anticancer activity. Techniques such as docking studies have been employed to elucidate these interactions .

Comparative Biological Activity

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
3,4-dimethoxy-N-[2-methoxyphenyl]benzamideTwo methoxy groups; similar amide structureModerate anticancer activity
N-[2-methoxyphenyl]-4-(1H-pyrrol-1-yl)benzamideLacks trimethoxy substitutionPotentially lower activity than target compound
3-methoxy-N-[2-hydroxyphenyl]benzamideOne methoxy group; hydroxyl substitutionDifferent mechanism; less potent

The tri-substituted methoxy groups combined with the pyrrole moiety enhance hydrophobic interactions and binding affinity towards biological targets compared to similar compounds.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

  • Tubulin Polymerization Inhibition : In studies involving pyrrole derivatives, compounds similar to this compound demonstrated strong inhibition of tubulin polymerization and cancer cell growth. These compounds were found to be effective against P-glycoprotein-overexpressing cell lines .
  • Hedgehog Signaling Pathway : Certain derivatives exhibited the ability to suppress the Hedgehog signaling pathway significantly, indicating their potential in treating cancers where this pathway is aberrantly activated .
  • Antiproliferative Activity : Compounds derived from similar structures have shown potent antiproliferative effects in breast cancer cell lines (e.g., MCF-7), with significant induction of apoptosis observed at nanomolar concentrations .

Summary of Findings

The biological activity of this compound indicates its potential as a therapeutic agent against various cancers. Its unique structural features contribute to its efficacy in inhibiting critical pathways involved in tumor progression.

Properties

Molecular Formula

C22H24N2O5

Molecular Weight

396.4 g/mol

IUPAC Name

3,4,5-trimethoxy-N-(2-methoxy-5-methyl-4-pyrrol-1-ylphenyl)benzamide

InChI

InChI=1S/C22H24N2O5/c1-14-10-16(18(26-2)13-17(14)24-8-6-7-9-24)23-22(25)15-11-19(27-3)21(29-5)20(12-15)28-4/h6-13H,1-5H3,(H,23,25)

InChI Key

GHQJSJNTODYTCK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1N2C=CC=C2)OC)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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